![molecular formula C7H11N3O B2876407 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine CAS No. 1547025-88-6](/img/structure/B2876407.png)
1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrano[2,3-d]pyrimidine derivatives are a class of compounds that have garnered significant attention due to their diverse structural significance and biological activities . They are composed of fused pyran and pyrazole rings .
Synthesis Analysis
The synthesis of similar compounds, such as pyrano[3,2-c]quinolones, has been studied. For instance, a series of propargylic alcohols were reacted with 4-hydroxy-1-methylquinolin-2(1H)-one to examine the reaction scope with regard to the formation of pyrano[3,2-c]quinolone .Molecular Structure Analysis
These compounds exist in four distinct isomer arrangements: pyrano[2,3-c]pyrazole, pyrano[3,2-c]pyrazole, pyrano[3,4-c]pyrazole, and pyrano[4,3-c]pyrazole .Chemical Reactions Analysis
In the synthesis of pyrano[3,2-c]quinolones, the reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence .Scientific Research Applications
Synthesis and Characterization
- Researchers have synthesized and characterized several pyrazole derivatives, including compounds structurally related to 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine. These studies involve methods like X-Ray crystallography and spectroscopy techniques for structural identification and analysis (Titi et al., 2020).
Biological Activities
- Various pyrazole derivatives have been examined for their potential biological activities. For instance, some compounds have been tested for their antitumor, antifungal, and antibacterial properties. These studies aim to identify specific pharmacophore sites responsible for these activities (Titi et al., 2020).
Medicinal Chemistry Applications
- In medicinal chemistry, certain pyrazole derivatives related to the compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Some of these compounds have shown potent cytotoxic effects, indicating their potential as therapeutic agents (Deady et al., 2003).
Green Chemistry and Sustainable Synthesis
- Research has been conducted on the environmentally friendly synthesis of pyrazole derivatives. These studies focus on using greener methods like water-mediated reactions and employing catalysts like L-proline to synthesize diverse pyrazole compounds efficiently (Prasanna et al., 2013).
Crystallography and Molecular Structure
- Crystallographic studies have been performed to understand the molecular structure of pyrazole derivatives. These studies provide insights into the geometric parameters and molecular conformations, which are crucial for understanding the compound's reactivity and interaction with biological targets (Kukuljan et al., 2016).
Mechanism of Action
While the specific mechanism of action for “1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine” is not available, similar compounds like pyrano[2,3-d]pyrazoles have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . They also exhibit the capability to potentially inhibit the activity of the human Chk1 kinase enzyme .
Future Directions
properties
IUPAC Name |
1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-10-6-2-3-11-4-5(6)7(8)9-10/h2-4H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDDKBZCCWOUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

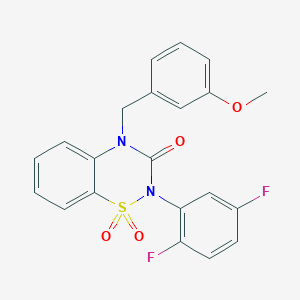

![3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876326.png)
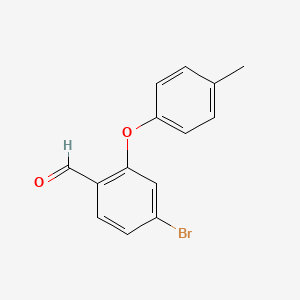
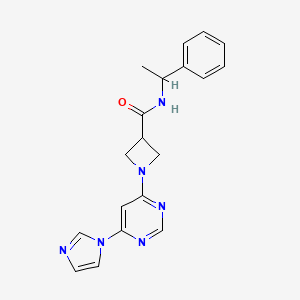
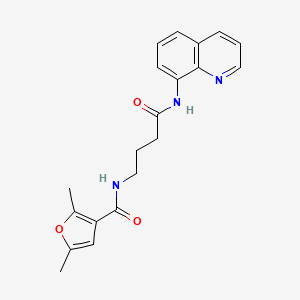


![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2876336.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2876337.png)

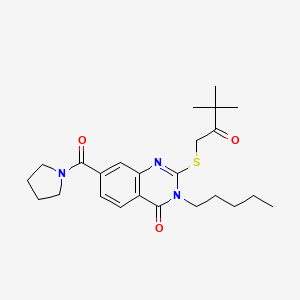

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2876347.png)